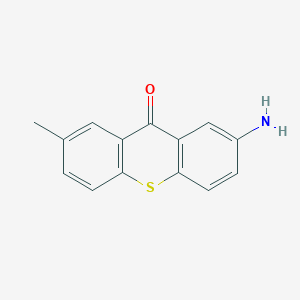

2-amino-7-methyl-9H-thioxanthen-9-one

Description

Overview of Thioxanthen-9-one (B50317) Chemistry and Significance in Chemical Research

Thioxanthen-9-one, the parent structure of the compound , is a sulfur analog of xanthone. Its tricyclic framework, consisting of a dibenzo-γ-thiopyrone core, is of considerable interest to researchers. mdpi.com These compounds are known for their diverse chemical reactivity and have been explored for their utility in photochemistry, particularly as photoinitiators in polymerization processes. mdpi.comrsc.org The presence of the sulfur atom and the carbonyl group imparts unique electronic properties to the molecule, making it a valuable scaffold in the development of novel materials and functional molecules. rsc.org

Structural Characteristics and Chemical Modifiability of the 9H-Thioxanthen-9-one Scaffold

The 9H-thioxanthen-9-one scaffold is a relatively rigid, planar structure that is amenable to a wide range of chemical modifications. The aromatic rings can be substituted at various positions with different functional groups, which can significantly alter the molecule's electronic and steric properties. This "tunability" is a key reason for the sustained interest in thioxanthone chemistry. acs.org The carbonyl group and the sulfur atom can also participate in various chemical reactions, further expanding the possibilities for creating new derivatives with tailored properties. rsc.org

Positioning 2-Amino-7-methyl-9H-thioxanthen-9-one within the Substituted Thioxanthone Family

Below is a data table outlining the basic properties of this compound:

| Property | Value |

| CAS Number | 78160-12-0 |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Melting Point | 179-183 °C |

Historical Context and Current Research Trajectories for Substituted Thioxanthen-9-ones

Historically, research on substituted thioxanthen-9-ones has been driven by their potential applications in various fields. Early studies focused on their synthesis and basic characterization. In recent years, there has been a surge of interest in their use as advanced materials, particularly as photoinitiators for polymerization and in the development of organic light-emitting diodes (OLEDs). mdpi.comacs.org Current research is often focused on fine-tuning the molecular structure of thioxanthone derivatives to optimize their performance in specific applications. This includes the synthesis of new derivatives with tailored absorption spectra, improved quantum yields, and enhanced thermal stability. acs.org

Academic Research Rationale and Objectives Pertaining to this compound

While specific, in-depth academic studies solely focused on this compound are not extensively documented in publicly available literature, its potential research interest can be inferred from its structural features and the broader context of thioxanthone chemistry.

One notable area of interest is its potential as a photoreactive compound . A patent has listed this compound as a photoreactive compound for applying a coating to a polymeric substrate. epo.orggoogle.com This suggests that the primary research objective for this compound could be to investigate its efficacy as a photoinitiator or photosensitizer.

The research objectives for a compound like this compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and thoroughly characterizing it using modern analytical techniques such as NMR, IR, and mass spectrometry.

Photophysical Properties: Investigating its absorption and emission properties, including its UV-Vis absorption spectrum, fluorescence spectrum, and quantum yield, to understand its interaction with light.

Application-Oriented Studies: Evaluating its performance as a photoinitiator in polymerization reactions or as a component in other photochemical applications, such as in the development of new coatings or advanced materials.

The presence of the amino group is of particular interest as it is known to influence the photophysical properties of aromatic compounds, often leading to red-shifted absorption and emission spectra, which can be advantageous in certain applications. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQULFWWOHEBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320035 | |

| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78160-12-0 | |

| Record name | 78160-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 7 Methyl 9h Thioxanthen 9 One and Analogues

Regioselective Functionalization Approaches for Thioxanthen-9-ones

To synthesize a specific derivative like 2-amino-7-methyl-9H-thioxanthen-9-one, precise control over the placement of substituents on the thioxanthone core is essential. This is achieved through various regioselective functionalization strategies.

The introduction of an amino group at a specific position on the thioxanthone ring is commonly achieved by the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced via electrophilic nitration, and its subsequent reduction provides the amine.

A widely used and effective method for this transformation is the reduction using tin(II) chloride (SnCl₂). The reaction is typically carried out in an acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid. For example, 2-nitro-9H-thioxanthen-9-one can be effectively reduced to 2-amino-9H-thioxanthen-9-one using anhydrous tin(II) chloride. nih.gov This method is valued for its reliability and tolerance to the ketone functional group within the thioxanthone structure. Other reagents like iron powder in acetic acid can also be employed for nitro group reductions. rsc.org

Reaction Scheme: SnCl₂ Reduction of a Nitro-Thioxanthone

This is a generalized representation of the chemical transformation.

The synthesis of methyl-substituted thioxanthones, a key step for obtaining the target compound, can be accomplished through several strategies. The choice of method often depends on the desired regiochemistry and the availability of starting materials.

One direct approach involves the classical acid-catalyzed condensation of 2-mercaptobenzoic acid with toluene, using sulfuric acid. cdnsciencepub.com This reaction, analogous to a Friedel-Crafts reaction, can lead to a mixture of isomers, such as the 2-methyl and 4-methyl thioxanthones, which may require separation. cdnsciencepub.com

A more regioselective method involves the Ullmann reaction to first prepare a substituted 2-carboxy-diphenyl sulfide (B99878) intermediate. cdnsciencepub.com For instance, reacting an ortho-halobenzoic acid with a meta- or para-cresol derivative (methylphenol) can create a specifically methylated diphenyl sulfide. This intermediate is then cyclized in concentrated sulfuric acid to yield the desired methyl-thioxanthone isomer with high regiocontrol. cdnsciencepub.com

| Strategy | Description | Key Reagents | Outcome | Reference |

| Direct Condensation | Friedel-Crafts type reaction between a thiol-acid and a methylated aromatic. | 2-Mercaptobenzoic acid, Toluene, H₂SO₄ | Mixture of methyl-thioxanthone isomers. | cdnsciencepub.com |

| Ullmann Coupling & Cyclization | Two-step process involving the formation of a diphenyl sulfide followed by ring closure. | Ullmann: Cu bronze; Cyclization: H₂SO₄ | Regioselective synthesis of a specific methyl-thioxanthone isomer. | cdnsciencepub.com |

Introducing a halogen onto the thioxanthone scaffold provides a versatile chemical handle for further modification. Halogenation, typically chlorination or bromination, can be achieved through electrophilic aromatic substitution. The resulting halo-thioxanthone is a valuable intermediate for introducing a wide array of functional groups.

For example, a chloro-substituted thioxanthone can undergo nucleophilic aromatic substitution reactions, particularly if the ring is activated by electron-withdrawing groups like the carbonyl and a sulfone (in thioxanthone-10,10-dioxides). nih.gov This allows for the introduction of amines and other nucleophiles.

Furthermore, halogenated thioxanthones are excellent substrates for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination (to introduce amino groups), Sonogashira coupling (to form carbon-carbon triple bonds), and Heck coupling (to form carbon-carbon double bonds) have been successfully employed to synthesize a variety of functionalized thioxanthone derivatives. researchgate.net

Targeted Synthesis of this compound

The targeted synthesis of this compound requires precise control over the introduction of both the amino and methyl groups onto the thioxanthone core. This is typically achieved through multi-step pathways that build the molecule from simpler, commercially available precursors.

The construction of the thioxanthone nucleus generally involves the formation of a diaryl sulfide followed by an intramolecular cyclization. A common and established method is the acid-catalyzed cyclization of a 2-carboxydiphenyl sulfide intermediate. cdnsciencepub.com This precursor is often prepared via an Ullmann condensation reaction. cdnsciencepub.com

A plausible multi-step pathway to synthesize this compound could involve the following key steps:

Formation of a Diaryl Sulfide: The synthesis would begin with the coupling of a substituted thiophenol and a substituted halobenzene. For the target molecule, this could involve the reaction of 2-aminobenzenethiol with 2-bromo-5-methylbenzoic acid or, alternatively, 4-methylthiophenol with a 2-halo-5-nitrobenzoic acid, where the nitro group serves as a precursor to the amine.

Intramolecular Cyclization: The resulting diaryl sulfide is then cyclized. This is typically achieved by heating in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic acylation to form the tricyclic thioxanthone ring system. cdnsciencepub.com

Functional Group Interconversion: If a nitro group is used as a precursor, it would be reduced to the primary amine in a final step, commonly using reducing agents like tin(II) chloride or catalytic hydrogenation.

An alternative modern approach involves the double aryne insertion into the C=S double bond of thioureas. chemistryviews.orgacs.org This strategy allows for the rapid assembly of complex and highly functionalized thioxanthones from readily available o-silylaryl triflates and thioureas, potentially reducing the number of synthetic steps. chemistryviews.org

Advanced amination techniques are critical for introducing the amino group onto a pre-formed thioxanthone core, often starting with a halogenated derivative like 2-bromo-7-methyl-9H-thioxanthen-9-one.

Copper-Catalyzed Ullmann-Type C-N Coupling: The Ullmann reaction is a classical method for forming carbon-heteroatom bonds, including C-N bonds. nih.gov Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >200°C) and stoichiometric amounts of copper powder. nih.govorganic-chemistry.org Modern protocols have significantly improved the reaction's scope and efficiency. These improved methods often utilize a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand (e.g., diamines, amino acids, or phenanthrolines) and a base (e.g., K₂CO₃ or Cs₂CO₃) at lower temperatures. nih.govnih.gov This catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org This approach has been successfully used for the N-arylation of various amines with aryl halides. nih.govrsc.org For instance, the nucleophilic aromatic substitution on 1-chloro-4-propoxy-9H-thioxanthen-9-one with secondary amines is achieved using a CuI catalyst. nih.gov

Microwave-Assisted Ullmann C-N Cross-Coupling: The application of microwave irradiation has revolutionized many organic transformations, including Ullmann-type couplings. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating. nih.govmdpi.comthieme-connect.de The rapid and efficient heating provided by microwaves can overcome the activation energy barriers of challenging coupling reactions. mdpi.com A microwave-assisted, copper-catalyzed electrophilic amination of arylboronic acids has been shown to produce arylhydrazides in excellent yields within 20 minutes. thieme-connect.de Similarly, microwave-assisted protocols have been developed for the direct amidation of thioesters, showcasing the technology's utility in forming C-N bonds under green and efficient conditions. nih.govrsc.org This technique could be effectively applied to the amination of a halogenated methyl-thioxanthone precursor to synthesize the target compound rapidly.

The synthesis of a specific isomer like this compound, as opposed to other isomers (e.g., 2-amino-5-methyl, 2-amino-6-methyl, etc.), depends entirely on the regiochemistry of the starting materials.

In the diaryl sulfide cyclization pathway, the final substitution pattern is dictated by the positions of the functional groups on the two aromatic rings of the sulfide precursor. For example, the cyclization of 2-carboxy-3'-methyldiphenyl sulfide yields a nearly equal mixture of 1-methylthioxanthone and 3-methylthioxanthone, which can then be separated by column chromatography. cdnsciencepub.com To obtain the 2,7-disubstituted pattern, one would need to synthesize the appropriately substituted diaryl sulfide, for instance, by reacting 2-chloro-5-nitrobenzoic acid with 4-methylthiophenol. The subsequent cyclization of the resulting 2-(4-methylphenylthio)-5-nitrobenzoic acid would exclusively yield the 2-nitro-7-methyl-9H-thioxanthen-9-one precursor, which upon reduction gives the desired 2-amino-7-methyl isomer. Careful selection and synthesis of these precursors are paramount to achieving isomeric purity.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives allows for the fine-tuning of the compound's chemical and physical properties. This includes isotopic labeling for tracer studies and N-substitution to modulate biological activity or photophysical characteristics.

Isotopic labeling, particularly with Carbon-14 (¹⁴C), is an indispensable tool in pharmaceutical and environmental research for tracking the fate of molecules in biological or environmental systems. openmedscience.com The substitution of a ¹²C atom with a ¹⁴C atom does not alter a compound's chemical properties, allowing it to be used as a tracer. openmedscience.com The synthesis of a ¹⁴C-labeled version of this compound requires the incorporation of a ¹⁴C-containing building block at a metabolically stable position within the molecule.

Several strategies can be envisioned for this purpose:

Labeled Methyl Group: The methyl group at the 7-position could be introduced using a ¹⁴C-labeled precursor such as [¹⁴C]methyl iodide. This would involve a multi-step synthesis starting from a precursor like 7-hydroxythioxanthone, which would be methylated in a late-stage step.

Labeled Carbonyl Group: The carbonyl carbon (C-9) could be labeled using [¹⁴C]carbon monoxide or [¹⁴C]carbon dioxide. nih.gov Recent advances in carbonylation chemistry allow for the palladium-catalyzed exchange of carbonyl groups with isotopically labeled CO, which could be applied to the thioxanthone scaffold.

Labeled Aromatic Ring: A more complex but common approach involves starting the synthesis with a ¹⁴C-labeled aromatic precursor, such as [¹⁴C]aniline or [¹⁴C]toluene. For example, starting the synthesis from [ring-¹⁴C]-p-toluidine would ensure the label is incorporated into one of the benzene (B151609) rings of the final thioxanthone structure.

The choice of labeling position is critical and is often guided by the need to track the core structure of the molecule through metabolic transformations. selcia.com

The primary amino group at the C-2 position serves as a versatile synthetic handle for creating a wide range of N-substituted derivatives. These modifications can significantly alter the compound's solubility, electronic properties, and biological interactions. Common synthetic transformations include N-alkylation, N-acylation, and N-arylation.

For example, new amino-thioxanthone photoinitiators have been synthesized with different substituents on the nitrogen atom, such as allyl, benzyl (B1604629), and butyl groups. rsc.org These N-substituted derivatives can be prepared by reacting the parent 2-aminothioxanthone with corresponding alkyl or aryl halides. Another approach involves the reaction of a bromo-thioxanthone with various primary or secondary amines via Schiff base formation or nucleophilic substitution. jocpr.com A series of N-substituted derivatives were prepared from 2-bromo-9H-thioxanthen-9-one by refluxing it with various amine-containing compounds in ethanol (B145695) with a catalytic amount of acetic acid. jocpr.com

The table below summarizes examples of N-substituted amino thioxanthone derivatives and the methods used for their synthesis, illustrating the chemical diversity that can be achieved.

| Derivative Name | Starting Material | Reagent | Synthetic Method | Reference |

| 2-Allyl(methyl)amino-9H-thioxanthen-9-one | 2-Methylamino-9H-thioxanthen-9-one | Allyl bromide | N-Alkylation | rsc.org |

| 2-Benzyl(methyl)amino-9H-thioxanthen-9-one | 2-Methylamino-9H-thioxanthen-9-one | Benzyl bromide | N-Alkylation | rsc.org |

| 2-Butyl(methyl)amino-9H-thioxanthen-9-one | 2-Methylamino-9H-thioxanthen-9-one | Butyl bromide | N-Alkylation | rsc.org |

| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | 2-Bromo-9H-thioxanthen-9-one | 1,2-Diaminophenyl | Schiff Base Condensation | jocpr.com |

| 1-{[2-(Diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | N,N-Diethylethylenediamine | Ullmann C-N Cross-Coupling | researchgate.net |

| 1-(Arylamino)-9-thioxanthones | 1-Iodo-9-thioxanthone | Various anilines | Copper-Catalyzed C-N Coupling | nih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reduction Mechanisms of Thioxanthen-9-ones

The reduction of the carbonyl group in thioxanthen-9-ones is a pivotal transformation, often proceeding through radical intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic pathways.

The reduction of thioxanthen-9-ones often involves the formation of ketyl radical intermediates. nih.gov These species arise from a single electron transfer (SET) to the carbonyl group. researchgate.net Experimental evidence suggests that the photoreduction of a thioxanthenone triplet state by amines proceeds through a charge-transfer intermediate, which then forms a thioxanthyl ketyl radical. tandfonline.com

Hydrostannation reactions using organotin hydrides are effective for the reduction of thioxanthen-9-ones. tandfonline.com Studies on various substituted thioxanthen-9-ones, such as 2-propoxythioxanthen-9-one and 2-chloro-4-methylthioxanthen-9-one, using dibutyltin (B87310) chloro hydride (Bu₂SnClH) have demonstrated the conversion of the ketone to the corresponding methylene (B1212753) group, yielding thioxanthene (B1196266) derivatives. tandfonline.comtandfonline.com

The proposed mechanism for this reaction involves the formation of a tributylstannyloxythioxanthyl ketyl radical. tandfonline.comresearchgate.net The identity of the final thioxanthene products has been confirmed through analytical techniques, providing insight into the reaction's course. tandfonline.comtandfonline.com

Table 1: Products of Hydrostannation of Thioxanthen-9-one (B50317) Derivatives with Bu₂SnClH

| Starting Material | Product |

| 2-Propoxythioxanthen-9-one | 2-Propoxythioxanthen |

| 2-Chloro-4-methylthioxanthen-9-one | 2-Chloro-4-methylthioxanthen |

| 9-Tributylstannyloxythioxanthene | Thioxanthene |

This table is based on findings from studies on thioxanthene derivatives. tandfonline.comtandfonline.com

Electrochemical reduction (ECR) provides a powerful method to study the formation of charged intermediates. The ECR of thioxanthene derivatives, such as 1H-thioxanthene-1,4,9-trione, in solvents like DMF and acetonitrile, occurs in a three-stage process. researchgate.net The initial stages involve the formation of long-lived radical anions (from a one-electron reduction) and subsequently unstable dianions (from a second one-electron reduction). researchgate.net

For compounds like 2-methyl-9H-thioxanthene-9-one, electrochemical reduction also leads to the generation of persistent radical anions and a dianion. rsc.org These charged species have been characterized using 3D spectroelectrochemistry, revealing strong absorption in the UV-VIS-NIR wavelength region. rsc.org The stability and electronic properties of these radical anions and dianions are key to understanding the redox behavior of the thioxanthen-9-one core structure. researchgate.netrsc.org

Photochemical Mechanistic Studies of Thioxanthen-9-one Systems

The photochemistry of thioxanthen-9-ones is characterized by their ability to absorb light and engage in electron and energy transfer processes, making them useful as photosensitizers and photocatalysts. tandfonline.comacs.org

Thioxanthones are known to interact with amines upon photoexcitation in a process called photoinduced electron transfer (PET). rsc.org When a thioxanthone molecule absorbs a photon, it is promoted to an excited state, which can then accept an electron from an amine, acting as an electron donor. acs.orgrsc.org This process is thermodynamically favorable and results in the formation of a thioxanthone radical anion and an amine radical cation. pku.edu.cn

Specifically, the triplet excited state of thioxanthone is photoreduced by amines, proceeding through a charge-transfer or exciplex intermediate to generate a thioxanthyl ketyl radical. tandfonline.comacs.org In the case of amines with an active hydrogen, the initial electron transfer is often followed by a proton transfer, leading to the formation of a ketyl radical. pku.edu.cn This reactivity is fundamental to the use of thioxanthone-amine systems in photopolymerization, where the generated radicals initiate the polymerization process. acs.orgacs.org

Upon absorption of light, a thioxanthen-9-one molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the presence of the sulfur atom, which enhances spin-orbit coupling, these molecules efficiently undergo intersystem crossing (ISC) to the lower-energy triplet state (T₁). ufba.br The triplet state is relatively long-lived, allowing it to participate in subsequent chemical reactions. ufba.br

The lowest triplet excited state of thioxanthen-9-ones typically possesses n,π* character, which is associated with high reactivity in hydrogen abstraction reactions. ufba.br Laser flash photolysis studies on thioxanthen-9-one-10,10-dioxide have identified its triplet excited state with a lifetime of approximately 11 microseconds in acetonitrile. ufba.br This excited triplet state can be quenched by various molecules through energy transfer or electron transfer. For example, it can transfer its energy to compounds with lower triplet energies, or it can be quenched by electron donors like triethylamine (B128534) at diffusion-controlled rates. ufba.br These excited state dynamics are central to the function of thioxanthones as photosensitizers in various applications. rsc.org

Table 2: Quenching Rate Constants for Triplet Thioxanthen-9-one-10,10-dioxide

| Quencher | Rate Constant (kq) (L mol⁻¹ s⁻¹) | Mechanism |

| Methanol | 7.1 x 10⁶ | Hydrogen Abstraction |

| Cyclohexane | 8.8 x 10⁶ | Hydrogen Abstraction |

| Toluene | 1.8 x 10⁸ | Hydrogen Abstraction |

| Triethylamine | 3.1 x 10¹⁰ | Electron Transfer |

| 1,3-Cyclohexadiene | 8.4 x 10⁹ | Energy Transfer |

Data represents the reactivity of the triplet excited state of a thioxanthen-9-one derivative with various hydrogen and electron donors. ufba.br

Photocyclization and Leaving Group Expulsion Mechanisms

While direct studies on the photocyclization and leaving group expulsion mechanisms of 2-amino-7-methyl-9H-thioxanthen-9-one are not extensively documented, valuable insights can be drawn from investigations of related thioxanthone derivatives. The core photochemical process often involves the excitation of the thioxanthone moiety to its triplet excited state, which can then undergo intramolecular reactions.

One plausible mechanism involves an electrocyclic ring closure. nih.gov Upon photoexcitation, the triplet excited state of the thioxanthone can facilitate the formation of a new carbon-carbon bond, leading to a cyclized intermediate. The regioselectivity of this cyclization would be influenced by the electronic nature and position of the substituents on the aromatic rings. For this compound, the electron-donating amino and methyl groups would likely influence the electron density distribution in the excited state, directing the cyclization to specific positions.

In systems designed for photolabile protecting groups, this photocyclization is often coupled with the expulsion of a leaving group. nih.gov The cyclized intermediate can be a zwitterionic species, and the subsequent collapse of this intermediate can drive the elimination of a suitably positioned leaving group. nih.gov The efficiency of this process is dependent on the nature of the leaving group and the stability of the resulting products. While this compound itself does not possess an inherent leaving group, this mechanistic framework is crucial for the design of photosensitive materials based on this chromophore.

Table 1: Key Intermediates in Postulated Photocyclization of a Generic Thioxanthone Derivative

| Intermediate | Description |

| Triplet Excited State | The initial photoexcited state of the thioxanthone molecule, possessing biradical character. |

| Cyclized Intermediate | A transient species formed through intramolecular carbon-carbon bond formation. |

| Zwitterionic Species | A potential form of the cyclized intermediate with separated positive and negative charges. |

| Final Product | The product formed after leaving group expulsion and subsequent electronic rearrangement. |

Photoinitiation Mechanisms in Polymerization Systems (Free-Radical and Cationic)

Thioxanthone derivatives are well-established as highly efficient photoinitiators for both free-radical and cationic polymerization. The presence of the amino group in this compound is particularly significant as it can participate directly in the photoinitiation process, often acting as an intramolecular co-initiator.

Free-Radical Polymerization:

In free-radical polymerization, this compound likely functions as a Type II photoinitiator. The mechanism is initiated by the absorption of light, which promotes the thioxanthone to an excited singlet state, followed by efficient intersystem crossing to the triplet state. This triplet state can then interact with a hydrogen donor to generate initiating radicals.

A key feature of amino-substituted thioxanthones is their ability to undergo an intramolecular hydrogen atom transfer. The excited carbonyl group can abstract a hydrogen atom from the amino group or the methyl group on the adjacent ring. However, intermolecular hydrogen abstraction from a separate co-initiator molecule, such as an amine or a thiol, is also a common pathway. This process results in the formation of a ketyl radical and an aminoalkyl radical (or a radical from the co-initiator), both of which can initiate the polymerization of vinyl monomers.

The general steps are as follows:

Photoexcitation: TXN(H)CH₃ + hν → ¹TXN(H)CH₃* → ³TXN(H)CH₃*

Hydrogen Abstraction: ³TXN(H)CH₃* + R-H → TXN(H)C(OH)• + R•

Initiation: R• + Monomer → R-Monomer•

Cationic Polymerization:

For cationic polymerization, this compound can act as a photosensitizer in conjunction with an onium salt, such as a diaryliodonium or triarylsulfonium salt. Upon photoexcitation, the triplet state of the thioxanthone derivative can undergo an electron transfer reaction with the onium salt.

The excited thioxanthone donates an electron to the onium salt, leading to the formation of a thioxanthone radical cation and the subsequent decomposition of the onium salt to generate a strong Brønsted acid or a cationic species. This acid or cation then initiates the polymerization of monomers like epoxides or vinyl ethers.

The general mechanism is:

Photoexcitation: TXN(H)CH₃ + hν → ³TXN(H)CH₃*

Electron Transfer: ³TXN(H)CH₃* + Onium Salt → [TXN(H)CH₃]•⁺ + [Onium Salt]•⁻

Generation of Initiator: [Onium Salt]•⁻ → Initiating Acid/Cation

Initiation: Initiating Acid/Cation + Monomer → Polymer

Radical Reactions and Their Propagation in Thioxanthen-9-one Chemistry

The primary radicals formed are the ketyl radical centered on the carbonyl carbon and the radical formed from the hydrogen donor (either intramolecularly from the amino or methyl group, or intermolecularly from a co-initiator). The aminoalkyl radical is generally considered to be the more reactive species in initiating polymerization.

Propagation Steps:

Once the initiating radicals are formed, they add to the double bond of a monomer molecule, creating a new radical species. This new radical then adds to another monomer molecule, and this process continues, leading to the growth of the polymer chain.

R• + M → RM• RM• + M → RM₂• RM₂• + M → RM₃• ... → Polymer

Mechanistic Aspects of Electrophilic Substitution and Cycloaddition Reactions on the Thioxanthene Ring System

The thioxanthene ring system is aromatic and can undergo electrophilic substitution reactions. The presence of the amino and methyl groups on the 2- and 7-positions, respectively, significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Substitution:

Both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho, para-directing. The amino group is a strongly activating group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. The methyl group is a weakly activating group, donating electron density through an inductive effect and hyperconjugation.

Given the positions of these substituents, electrophilic attack is predicted to occur at the positions ortho and para to the amino group (positions 1 and 3) and ortho to the methyl group (positions 6 and 8). The strong activating effect of the amino group would likely make the ring it is attached to significantly more reactive than the other ring. Therefore, substitution would be expected to preferentially occur at positions 1 and 3. Steric hindrance from the existing substituents would also play a role in determining the final product distribution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| 1 | ortho to -NH₂ | Highly Activated |

| 3 | para to -NH₂ | Highly Activated |

| 4 | - | Less Activated |

| 5 | - | Less Activated |

| 6 | ortho to -CH₃ | Moderately Activated |

| 8 | ortho to -CH₃ | Moderately Activated |

Cycloaddition Reactions:

The thioxanthen-9-one core can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where parts of the aromatic system can act as a diene or a dienophile. The feasibility and nature of such reactions would be highly dependent on the reaction partners and conditions. The electron-rich nature of the this compound ring system, due to the electron-donating substituents, might enhance its reactivity as a diene in Diels-Alder reactions with electron-deficient dienophiles. However, the aromaticity of the thioxanthene rings presents a significant energy barrier to such reactions, and forcing conditions or specific catalytic systems might be required.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy would be instrumental in confirming the placement of protons on the thioxanthen-9-one (B50317) scaffold. The spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. Key features to analyze would include:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. The aromatic protons would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the methyl (-CH₃) protons would be a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

Integration: The area under each peak would be proportional to the number of protons it represents, confirming the presence of the correct number of protons in each part of the molecule.

Spin-Spin Coupling (J): The splitting pattern of the aromatic signals would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the two aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For 2-amino-7-methyl-9H-thioxanthen-9-one, one would expect to observe 14 distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the ketone group would be the most downfield signal, typically appearing in the δ 180-190 ppm region.

The aromatic carbons would resonate in the δ 110-160 ppm range. The carbons attached to the nitrogen and sulfur atoms would have characteristic chemical shifts influenced by these heteroatoms.

The methyl carbon (-CH₃) would appear at the highest field, typically around δ 20-25 ppm.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary (non-protonated) carbons and for piecing together the entire molecular structure.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amino (N-H) | 3300-3500 | Symmetric & Asymmetric Stretching |

| Aromatic (C-H) | 3000-3100 | Stretching |

| Methyl (C-H) | 2850-3000 | Stretching |

| Carbonyl (C=O) | 1630-1680 | Stretching |

| Aromatic (C=C) | 1450-1600 | In-ring Stretching |

| C-N | 1250-1350 | Stretching |

| C-S | 600-800 | Stretching |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is dependent on the extent of conjugation.

Analysis of UV-Visible Absorption Spectra and Electronic Transitions

The thioxanthen-9-one core is a conjugated system, which gives rise to characteristic absorption bands in the UV-Visible region. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thioxanthen-9-one. The spectrum would likely display multiple absorption bands corresponding to different electronic transitions:

π → π* transitions: These high-energy transitions are typically observed in the UV region and are characteristic of the aromatic and conjugated system.

n → π* transitions: This lower-energy transition involves the non-bonding electrons on the carbonyl oxygen and the sulfur atom. It would appear at a longer wavelength, potentially extending into the visible region, and would be responsible for the color of the compound.

The specific absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) would need to be determined experimentally to fully characterize the photophysical properties of the compound.

Fluorescence Emission Characteristics and Quantum Yields

The fluorescence properties of thioxanthenone derivatives are of significant interest due to their applications in photochemistry and materials science. For this compound, the introduction of an electron-donating amino group and a methyl group is expected to influence its photophysical behavior.

A comprehensive analysis would involve dissolving the compound in various solvents to determine its fluorescence emission spectrum. This would reveal the wavelength of maximum emission (λem) and provide insights into the solvatochromic effects, which is the shift in λem with solvent polarity. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, would be determined relative to a well-characterized standard.

Table 1: Hypothetical Fluorescence Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Cyclohexane | 2.02 | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

Time-Resolved Spectroscopy for Excited-State Lifetime Measurements

Time-resolved spectroscopic techniques, such as nanosecond transient absorption spectroscopy, are crucial for understanding the dynamics of the excited states of a molecule. For this compound, this analysis would provide the lifetime of its lowest excited singlet state (τs). This parameter is critical for applications in areas such as photoredox catalysis and photosensitization. The decay kinetics of the excited state would be monitored, and the lifetime would be calculated from the decay curve.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition of C₁₄H₁₁NOS.

Electron ionization (EI) mass spectrometry would be used to study its fragmentation pattern. The thioxanthenone core is relatively stable, but characteristic fragmentation pathways can be expected. These may include the loss of a methyl radical (•CH₃), carbon monoxide (CO), and fragmentation of the aromatic rings. The amino group could also influence the fragmentation through specific cleavage pathways.

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Exact Mass | 241.0561 Da |

| Predicted Key Fragment Ions (m/z) | Data not available |

Spectroelectrochemical Analysis of Molecular Ions

Spectroelectrochemistry combines electrochemical and spectroscopic methods to study the properties of electrochemically generated species in real-time. This is particularly useful for characterizing the radical anions and dianions of redox-active molecules like thioxanthenones.

Real-time Monitoring of Radical Anion and Dianion Formation

By applying a potential to a solution of this compound in an electrochemical cell placed in a spectrometer, the formation of its radical anion (TX⁻•) and subsequently its dianion (TX²⁻) can be monitored. The changes in the absorption spectrum would be recorded as a function of the applied potential, allowing for the real-time observation of these species.

UV-VIS-NIR Absorption Spectroscopy of Electrogenerated Species

The UV-VIS-NIR absorption spectra of the radical anion and dianion of this compound would provide valuable information about their electronic structure. Thioxanthenone radical anions are known to have strong absorptions in the visible and near-infrared regions. The position and intensity of these absorption bands are influenced by the substituents on the thioxanthenone core. A study on the closely related 2-methyl-9H-thioxanthene-9-one has shown that its radical anion and dianion exhibit strong absorption in the UV-VIS-NIR region. nih.gov Similar behavior would be expected for the 2-amino-7-methyl derivative, with the amino group potentially shifting the absorption maxima.

Table 3: Anticipated Spectroelectrochemical Data for this compound

| Species | Generation Potential (V vs. ref) | Key Absorption Bands (λmax, nm) |

|---|---|---|

| Neutral (TX) | - | Data not available |

| Radical Anion (TX⁻•) | Data not available | Data not available |

| Dianion (TX²⁻) | Data not available | Data not available |

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Substituent Effects on Chemical Reactivity and Properties

The chemical identity of 2-amino-7-methyl-9H-thioxanthen-9-one is largely defined by the electronic and steric influences of its amino and methyl substituents. These groups, positioned on the aromatic backbone, modulate the electron density distribution across the molecule, thereby dictating its reactivity and fundamental properties.

Influence of Amino and Methyl Groups on Electronic Distribution and Reactivity

The amino (-NH₂) group at the 2-position and the methyl (-CH₃) group at the 7-position significantly impact the electronic landscape of the 9H-thioxanthen-9-one scaffold. The amino group, being a strong electron-donating group (EDG) through resonance, increases the electron density of the aromatic system. This enrichment of electron density has profound effects on the molecule's photophysical properties, notably causing a bathochromic (red) shift in its absorption spectrum. This shift extends the molecule's light absorption into the visible region, a critical feature for applications such as photoinitiation. The introduction of an amino group enhances the photosensitivity of the thioxanthone skeleton, making it more efficient in absorbing light, particularly in the 400–500 nm range.

Impact of Halogens and Other Heteroatoms on Reaction Pathways and Efficiency

The introduction of halogens, such as bromine, onto the thioxanthenone framework serves as a versatile synthetic handle for further molecular elaboration. For instance, bromination of the thioxanthenone core creates a reactive site amenable to various cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties. The presence of a halogen can alter the reaction pathway by providing a specific site for substitution, thereby enhancing reaction efficiency and selectivity for the desired product.

The sulfur heteroatom within the central thioxanthene (B1196266) ring is fundamental to the molecule's structure and electronic properties. Its presence contributes to the rigidity of the tricyclic system and influences the energy levels of the molecular orbitals. Altering this heteroatom or introducing others can significantly impact the excited-state dynamics, such as intersystem crossing rates, which are vital for applications in photochemistry.

Positional Isomerism and its Role in Determining Regioselectivity of Reactions (e.g., Photocyclization)

Positional isomerism, which refers to the different possible locations of the amino and methyl groups on the thioxanthenone scaffold, plays a critical role in determining the regioselectivity of chemical reactions, particularly photochemical cycloadditions like the Paternò-Büchi reaction. In such reactions, an excited state carbonyl group reacts with an alkene to form an oxetane. The regioselectivity of this [2+2] photocycloaddition is governed by the relative stability of the 1,4-biradical intermediate formed upon the initial bond formation.

The specific placement of the electron-donating amino and methyl groups in this compound influences the electron density at different positions of the aromatic rings and the carbonyl group. This, in turn, affects the stability of the possible biradical intermediates that can be formed during a photocyclization reaction. Theoretical and experimental studies on thioxanthone derivatives have shown that substituent effects are crucial in controlling the regioselectivity. The most stable biradical intermediate is preferentially formed, thus directing the reaction to yield a specific regioisomer of the product. Therefore, an isomer with the amino group at a different position, for instance, would likely exhibit different regioselectivity in photocyclization reactions due to the altered electronic distribution and resulting changes in the stability of the reaction intermediates.

Rational Design Strategies for Enhanced Performance in Chemical Applications

The structural versatility of the thioxanthenone scaffold allows for rational design strategies to enhance its performance in specific applications. By systematically modifying its structure, key properties can be modulated to achieve desired outcomes.

Modulation of Photophysical Properties through Structural Modification for Photoinitiator Design

This compound is a derivative of thioxanthone, a well-known class of photoinitiators. The design of novel and more efficient photoinitiators often involves structural modifications to optimize their photophysical properties. For this compound, the amino group is a key modification that enhances its absorption in the visible light spectrum. This is a deliberate design strategy to make the photoinitiator compatible with safer, low-energy light sources like LEDs.

Further modifications can be envisioned to fine-tune these properties. For example, altering the substitution on the amino group or introducing other functional groups on the aromatic rings can shift the absorption maximum and increase the molar extinction coefficient, leading to more efficient light absorption. The table below illustrates how different amino-thioxanthone derivatives exhibit varied photophysical properties, which directly correlates to their efficiency as photoinitiators.

| Compound | Absorption Max (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Application |

| 2-Allyl(methyl)amino-9H-thioxanthen-9-one | Broad visible absorption | High | Photoinitiator |

| 2-Benzyl(methyl)amino-9H-thioxanthen-9-one | Broad visible absorption | High | Photoinitiator |

| 2-Butyl(methyl)amino-9H-thioxanthen-9-one | Broad visible absorption | High | Photoinitiator |

This table is generated based on qualitative data from research findings indicating broad absorption and high molar extinction coefficients for these classes of compounds.

These structural changes also influence the energy of the excited triplet state and the efficiency of intersystem crossing, both of which are critical for the photoinitiation process.

Optimization of Reactive Sites for Specific Chemical Transformations and Selectivity

Rational design can also be employed to optimize the reactive sites of this compound for specific chemical transformations. By introducing directing groups or blocking certain positions, the selectivity of subsequent reactions can be controlled. For example, if a specific position on one of the aromatic rings is desired for substitution, other more reactive sites could be protected or the reaction conditions chosen carefully to favor the desired outcome.

The development of synthetic methodologies, such as cascade reactions, allows for the efficient construction of complex molecules from simpler thioxanthone precursors. The choice of catalysts and reaction conditions can be optimized to achieve high selectivity for a particular product. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the regioselectivity of the transformation. This level of control is essential for the synthesis of well-defined materials with tailored properties for advanced applications, including organic electronics and medicinal chemistry.

Structure-Property Relationships for Solubility and Intermolecular Interactions of this compound

The solubility and intermolecular interaction profile of a chemical compound are fundamentally dictated by its molecular structure. For this compound, the interplay of its constituent functional groups—the aromatic thioxanthen-9-one (B50317) core, the electron-donating amino group, and the nonpolar methyl group—governs its physicochemical properties. While specific experimental solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its structural features.

The intermolecular interactions of this compound are varied. The primary amino group is a key site for hydrogen bonding, acting as a hydrogen bond donor. The carbonyl group and the sulfur atom in the central ring can act as hydrogen bond acceptors. echemi.com Furthermore, the extensive aromatic system allows for π-π stacking interactions between molecules, which can play a significant role in the crystal packing and solubility in aromatic solvents. Van der Waals forces will also be present as a general intermolecular interaction.

Detailed Research Findings

Specific research focusing solely on the solubility and intermolecular interactions of this compound is limited. However, based on its structural components, the following can be inferred:

Influence of the Amino Group: The primary amino group is the most significant contributor to the compound's ability to interact with polar solvents. It can act as a hydrogen bond donor, potentially forming hydrogen bonds with solvents like alcohols or water. This interaction would increase its solubility in such solvents compared to the unsubstituted thioxanthen-9-one.

Influence of the Methyl Group: The methyl group is a nonpolar, hydrophobic substituent. Its presence is expected to decrease the compound's solubility in polar solvents and increase its solubility in nonpolar, organic solvents.

Role of the Thioxanthen-9-one Core: The large, aromatic core is the primary contributor to the molecule's low aqueous solubility. The carbonyl group and the thioether linkage within the core can act as hydrogen bond acceptors, influencing interactions with protic solvents. The planar nature of the aromatic system facilitates π-π stacking interactions, which are important in the solid state and in solutions with aromatic solvents.

Data Tables

The following tables summarize the known physicochemical properties and the expected solubility and intermolecular interaction characteristics of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NOS | echemi.commatrixscientific.comscbt.com |

| Molecular Weight | 241.31 g/mol | echemi.commatrixscientific.comscbt.com |

| Melting Point | 179-183 °C | matrixscientific.com |

| XLogP3 | 3.2 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

Table 2: Expected Solubility Profile of this compound

| Solvent Type | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol (B145695) | Low to Moderate | The polar amino group allows for hydrogen bonding, but the large hydrophobic core limits solubility. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Dipole-dipole interactions with the carbonyl group and the overall polar nature of the solvent can solvate the molecule. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar methyl group and aromatic core favor interaction with nonpolar solvents, but the polar amino group may limit solubility. |

Table 3: Summary of Intermolecular Interactions for this compound

| Interaction Type | Structural Feature Involved | Significance |

| Hydrogen Bonding (Donor) | 2-amino group (-NH₂) | Crucial for solubility in polar protic solvents. |

| Hydrogen Bonding (Acceptor) | 9-keto group (C=O), Thioether (-S-) | Contributes to interactions with protic solvents. |

| π-π Stacking | Aromatic rings | Important for crystal packing and solubility in aromatic solvents. |

| Van der Waals Forces | Entire molecule | General attractive forces contributing to overall intermolecular cohesion. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules from first principles.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-amino-7-methyl-9H-thioxanthen-9-one, a process known as geometry optimization. By minimizing the total energy of the molecule, these calculations yield key structural parameters. The resulting optimized geometry provides a foundation for understanding the molecule's reactivity and physical properties. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and spatial distribution of these orbitals offer insights into the molecule's electron-donating and accepting capabilities, which are fundamental to its chemical behavior.

Table 1: Representative Data from DFT-based Geometry Optimization and Electronic Structure Analysis for Thioxanthone Derivatives This table presents typical parameters obtained from DFT calculations on related thioxanthone structures, illustrating the type of data generated for this compound.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies based on method/basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -3.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 2.5 to 4.0 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 to 5.0 Debye |

While DFT excels at describing the ground state, Time-Dependent DFT (TD-DFT) is used to investigate the properties of electronically excited states. This method is instrumental in understanding how this compound interacts with light. TD-DFT calculations can predict the molecule's electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of vertical transitions from the ground state to various excited states. rsc.org These calculations allow for the assignment of specific absorption bands to particular electronic transitions, such as π–π* or n–π* transitions, providing a detailed interpretation of experimental spectra. rsc.orgacs.org The introduction of an amino group to the thioxanthone skeleton is known to influence its absorption properties, and TD-DFT can quantify these effects. acs.org

The triplet excited states of thioxanthone derivatives are of significant interest, particularly in photochemistry and photopolymerization. acs.orgnih.gov Quantum chemical calculations are vital for characterizing these states. DFT methods can be adapted to calculate the energy of the lowest triplet state (T1), which is a key parameter in photosensitization processes. Laser flash photolysis studies on thioxanthone have revealed triplet state energies around 66.3 kcal/mol. researchgate.net Theoretical calculations can determine the spin density distribution in the triplet state, identifying the regions of the molecule that are most reactive. This information is crucial for understanding mechanisms involving energy transfer or hydrogen abstraction by the excited molecule. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like an enzyme. For this compound, docking studies can be performed to explore its potential binding modes within the active site of a target protein. This modeling provides insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. The results are often quantified by a scoring function, which estimates the binding affinity. Such studies are foundational for understanding the structural basis of a molecule's biological activity without a clinical context.

Table 2: Key Interaction Types Modeled in Molecular Docking Studies This table outlines the primary intermolecular forces assessed during the in silico docking of a ligand like this compound to a protein target.

| Interaction Type | Description | Potential Moieties Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Amino group (-NH2), Carbonyl group (C=O) |

| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Aromatic rings, Methyl group (-CH3) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Thioxanthenone core |

| van der Waals Forces | Weak, short-range electrostatic attractive forces. | All atoms in the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound moves, flexes, and interacts with its environment, such as a solvent. These simulations provide a detailed picture of the molecule's conformational landscape, revealing the different shapes it can adopt and the relative stabilities of these conformers. Furthermore, MD can explicitly model the effects of solvent molecules (e.g., water) on the structure and properties of the solute, offering a more realistic representation than calculations performed in a vacuum.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSPR and QSAR are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). For a class of compounds like thioxanthone derivatives, a QSAR model could be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and using statistical methods to build a mathematical equation that relates these descriptors to a measured activity. The resulting model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with enhanced properties.

Unable to Generate Article on "this compound" Due to Lack of Specific Data

A thorough search for computational and theoretical chemistry studies focusing on the thermodynamic parameters related to the solubility of "this compound" has yielded no specific research findings, data tables, or detailed thermodynamic parameter derivations for this particular compound.

While general computational methodologies exist for deriving such parameters for various chemical compounds, and studies are available for related structures like 9H-thioxanthen-9-one, the specific information required to populate the requested article section on "this compound" is not present in the public domain or accessible research databases. The strict adherence to the user's request for information solely on this compound prevents the inclusion of data from related but distinct molecules. Therefore, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.

Advanced Research Applications Non Biological/preclinical Focus

Photocatalysis and Photopolymerization Systems

Thioxanthone derivatives are widely employed as photoinitiators or photosensitizers in systems that utilize light to initiate chemical reactions, most notably polymerization. Their high efficiency, especially under visible light from sources like LEDs, makes them valuable for modern, energy-efficient curing processes. mdpi.comresearchgate.net

Design and Optimization of Thioxanthen-9-one (B50317) Based Photoinitiators

The design of effective photoinitiators based on the thioxanthen-9-one (TX) core involves strategic chemical modifications to enhance their photochemical properties. The goal is to improve light absorption in the desired spectral range (near-UV and visible), increase the efficiency of generating initiating species, and enhance solubility and compatibility with monomer systems. nih.gov

Key optimization strategies include:

Substitution: Introducing electron-donating groups, such as amino moieties at the C2 position, significantly shifts the absorption spectrum to longer wavelengths (bathochromic shift), enabling initiation with visible light. acs.orgrsc.org Further substitution on the amine nitrogen (e.g., with benzyl (B1604629) or butyl groups) can fine-tune these properties. rsc.org

One-Component Initiators: A significant advancement is the design of one-component photoinitiators where the hydrogen-donating moiety (typically a tertiary amine) is covalently bonded to the thioxanthone structure. mdpi.comrsc.org For example, an acrylate-functionalized thioxanthone, 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (B77674) (TX-PA), was designed as a polymerizable photoinitiator. rsc.org This design minimizes migration of the initiator from the cured polymer, a crucial factor in applications like food packaging and biomedical materials. rsc.orgradtech.org

Macromolecular Photoinitiators: To further reduce migration and overcome solubility issues, thioxanthone units can be attached to a polymer backbone, such as polymethylhydrosiloxane (B1170920) (PMHS) or other siloxanes. researchgate.net These macromolecular photoinitiators exhibit excellent stability and can initiate polymerization even in the presence of oxygen. researchgate.net

The effectiveness of these designs is often evaluated by their molar extinction coefficients at the emission wavelengths of common light sources, such as 405 nm and 420 nm LEDs. mdpi.com

Below is a table comparing the photoinitiation efficiency of different amino-thioxanthone derivatives in the polymerization of 1,6-hexanedioldiacrylate (HDDA).

| Photoinitiator System | Monomer | Light Source | Exposure Time | Conversion (%) | Source |

| PI-2 | HDDA | Xenon Lamp | 0.5 h | 52 | rsc.org |

| PI-2 / DMA | HDDA | Xenon Lamp | 0.5 h | 92 | rsc.org |

| PI-2 | TMPTA | Xenon Lamp | 10 min | 32 | rsc.org |

| PI-2 / MDEA | TMPTA | Xenon Lamp | 10 min | 62 | rsc.org |

PI-2: 2-benzyl(methyl)amino-9H-thioxanthen-9-one; DMA: N,N-dimethylaniline; MDEA: N-methyldiethanolamine

Mechanisms of Cationic and Free-Radical Polymerization Initiation under Visible Light

Thioxanthone derivatives typically function as Type II photoinitiators, meaning they require a co-initiator to generate the species that initiate polymerization. mdpi.com

Free-Radical Polymerization: The process begins with the absorption of a photon by the thioxanthone molecule, promoting it to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. rsc.org This excited triplet state interacts with a hydrogen donor, commonly a tertiary amine (e.g., N-methyldiethanolamine or ethyl 4-(dimethylamino)benzoate), via an electron transfer or hydrogen abstraction process. mdpi.comrsc.org This interaction generates an initiating free radical from the amine co-initiator and a ketyl radical from the thioxanthone. The amine-derived radical is typically the primary species that initiates the polymerization of acrylate or methacrylate (B99206) monomers. nih.govrsc.org In one-component systems where the amine is part of the thioxanthone molecule, this process occurs intramolecularly. rsc.orgrsc.org

Cationic Polymerization: Thioxanthone derivatives can also initiate cationic polymerization, a process valuable for curing monomers like epoxides and vinyl ethers. rsc.orgitu.edu.tr This is typically achieved through a mechanism known as "free radical promoted cationic polymerization." rsc.orgitu.edu.tr In this system, the thioxanthone derivative acts as a photosensitizer for an onium salt, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻). rsc.orgitu.edu.tr The mechanism involves:

Photoexcitation of the thioxanthone derivative to its triplet state.

The excited thioxanthone interacts with a hydrogen donor to form a ketyl radical. itu.edu.tr

This radical is subsequently oxidized by the iodonium (B1229267) salt. itu.edu.tr

This oxidation-reduction reaction generates a Brønsted acid (H⁺), which is the true initiating species for the cationic polymerization of monomers like cyclohexene (B86901) oxide. itu.edu.tr The efficiency of this process is related to the reduction potential of the cationic salt. itu.edu.tr

Applications in UV-Curable Resins, Inks, Coatings, and Dental Materials

The high efficiency and versatility of thioxanthone-based photoinitiating systems have led to their widespread use in industrial and specialized applications requiring rapid, light-induced curing.

Inks and Coatings: Thioxanthone derivatives are used in UV-curable printing inks and overprint varnishes. radtech.orggoogle.com Their ability to absorb light from LED sources is particularly advantageous, offering lower energy consumption and reduced heat generation compared to traditional mercury lamps. mdpi.comresearchgate.net The development of polymerizable and macromolecular thioxanthone photoinitiators has been driven by the need to prevent migration in food packaging applications. rsc.orgradtech.org

3D Printing (Stereolithography): The rapid curing speeds achievable with these systems make them ideal for 3D printing technologies that rely on the photopolymerization of resins. mdpi.comresearchgate.net Thioxanthone derivatives can be used as components in highly sensitive photoresins for creating complex three-dimensional objects under visible light. mdpi.com

Dental Materials: In dentistry, photoinitiating systems are essential for curing resin-based composites used in fillings and restorations. nih.gov While camphorquinone (B77051) is a common photoinitiator in this field, other systems are continuously being explored. The principles of visible light initiation and the use of co-initiators seen with thioxanthones are central to the development of these materials. nih.gov

Organic Electronic and Optoelectronic Materials Development

The planar, π-conjugated structure of the thioxanthone scaffold is a key feature that makes it attractive for the development of materials used in organic electronics and optoelectronics. nih.govchemistryviews.org

Electrochromic Materials with Thioxanthone Scaffolds

Electrochromic devices (ECDs) are materials that change their optical properties, such as color and transparency, in response to an applied electrical voltage. rsc.orgdisplaydaily.com This technology is used in applications like smart windows, displays, and mirrors. displaydaily.comfraunhofer.de An ECD typically consists of an electrochromic material, an ion conductor (electrolyte), and transparent conductive layers. rsc.org

While common electrochromic materials include metal oxides like tungsten trioxide (WO₃) and conductive polymers, the development of novel organic molecules for this purpose is an active area of research. displaydaily.com The rigid, planar, and electron-rich nature of thioxanthone derivatives makes their scaffold a potential candidate for incorporation into larger electrochromic systems. Their inherent redox activity could be harnessed to create stable colored and bleached states. However, research in this specific application for thioxanthone scaffolds is less prevalent compared to their use in photopolymerization. The development of advanced electrochromic systems often focuses on creating robust scaffolds that enhance ion diffusion and adhesion to conductive substrates, a role that appropriately functionalized conjugated systems could potentially fill. displaydaily.com

Utilization of Planar Conjugated Systems in Advanced Materials

The planarity and extensive π-conjugation of the thioxanthone ring system are fundamental to its electronic properties and are exploited in various advanced materials. nih.gov This structure facilitates delocalization of electrons, which is crucial for charge transport and for tuning the energy levels of molecular orbitals.

One significant application is in the field of Organic Light Emitting Diodes (OLEDs) . Thioxanthone derivatives have been developed as emitters exhibiting thermally activated delayed fluorescence (TADF). acs.org In these molecules, the thioxanthone unit often acts as an electron acceptor, which is linked to an electron-donating group (a D-A structure). acs.org This architecture leads to a small energy gap between the lowest singlet and triplet excited states, allowing for efficient harvesting of triplet excitons and converting them into light, thereby significantly enhancing the efficiency of the OLED. acs.org The ability to synthesize π-extended thioxanthones opens pathways to developing materials with enhanced electronic and optical properties, suitable for more efficient organic semiconductors. chemistryviews.org

Research Tools in Chemical Biology

Probes for Mechanistic Enzymology (e.g., DNA Synthesis and Mammalian Topoisomerase Type II Inhibition at the molecular level)

Currently, there are no available scientific studies that describe the use of 2-amino-7-methyl-9H-thioxanthen-9-one as a research probe for investigating the mechanisms of DNA synthesis or the inhibition of mammalian topoisomerase type II at a molecular level. While the broader class of thioxanthones has been explored for topoisomerase inhibition, specific data for this compound is not present in the reviewed literature.

Reagents for Proteomics Research Applications

While some chemical suppliers list this compound as a reagent for proteomics research, there is no specific information available in peer-reviewed literature detailing its particular applications or the methodologies in which it is employed.

Ligand Design in Coordination Chemistry

There is no scientific literature available that discusses the use of this compound in the design of ligands for coordination chemistry.

Mechanistic Studies of Efflux Pump Inhibitors in Microbial Systems

No mechanistic studies have been published that focus on the molecular action of this compound as an efflux pump inhibitor in microbial systems. Although the thioxanthone scaffold is of interest in the study of efflux pump inhibition, research specific to this compound is not available.

Preclinical Investigations of Antitumor Activity Mechanisms

There is a lack of preclinical data from in vitro or xenograft models investigating the specific mechanisms of this compound in the modulation of autophagy and apoptosis in cancer cells.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds. For 2-amino-7-methyl-9H-thioxanthen-9-one and its derivatives, these computational tools can accelerate the identification of new molecules with enhanced properties and functionalities.

By employing ML algorithms, researchers can develop predictive models for various properties of thioxanthen-9-one (B50317) derivatives, including their biological activity, photophysical characteristics, and toxicity. These models can be trained on existing datasets of related compounds to identify structure-activity relationships (SAR) and structure-property relationships (SPR). This allows for the in silico screening of vast virtual libraries of novel thioxanthen-9-one derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

Exploration of Novel, Sustainable Synthetic Pathways and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance efficiency. numberanalytics.comchemistryjournals.net Future research on this compound will undoubtedly focus on the development of novel, sustainable synthetic pathways.

One promising avenue is the use of microwave-assisted synthesis. nih.gov This technique can often reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods. chemistryjournals.net The application of microwave irradiation to the key cyclization and substitution steps in the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Another key area of exploration is the use of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov Investigating the potential of enzymes to catalyze specific steps in the synthesis of thioxanthen-9-one derivatives could lead to greener and more sustainable manufacturing processes. Additionally, the exploration of solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, will be crucial in reducing the environmental footprint of synthesizing this compound. cbijournal.com

| Green Chemistry Approach | Potential Benefit for Synthesis of this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. |

| Solvent-Free Reactions | Minimized solvent waste, simplified purification processes. |

| Use of Green Solvents | Reduced environmental impact, improved process safety. |

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies